Diethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate
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Overview
Description
Diethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate is an organic compound with the molecular formula C11H16O5. It is a diester derivative of 3,6-dihydro-2H-pyran, a heterocyclic compound. This compound is known for its unique chemical structure, which includes a pyran ring with two ester groups attached. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate can be synthesized through several methods. One common method involves the reaction of diethyl malonate with 3,4-dihydro-2H-pyran in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyran derivatives.
Scientific Research Applications
Diethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or intermediate in pharmaceutical synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Diethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The pyran ring structure allows for interactions with enzymes and receptors, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Similar in structure but with methyl groups on the pyridine ring.
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: Another diester derivative with a different ring structure.
Uniqueness
Diethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate is unique due to its pyran ring structure, which imparts different chemical reactivity and biological activity compared to pyridine derivatives.
Properties
Molecular Formula |
C11H16O5 |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
diethyl 3,6-dihydro-2H-pyran-2,5-dicarboxylate |
InChI |
InChI=1S/C11H16O5/c1-3-14-10(12)8-5-6-9(16-7-8)11(13)15-4-2/h5,9H,3-4,6-7H2,1-2H3 |
InChI Key |
ALJMBDPWGDYYBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC=C(CO1)C(=O)OCC |
Origin of Product |
United States |
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